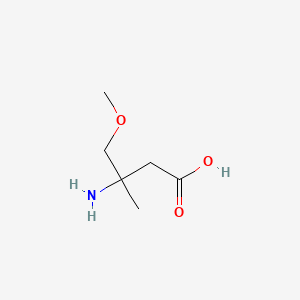![molecular formula C10H14FNO4S B15314799 4-[(Dimethylamino)methyl]-2-methoxyphenylfluoranesulfonate](/img/structure/B15314799.png)
4-[(Dimethylamino)methyl]-2-methoxyphenylfluoranesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate is a chemical compound with a complex structure that includes a dimethylamino group, a methoxy group, and a fluoranesulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate typically involves multiple steps. One common method includes the reaction of 4-[(dimethylamino)methyl]-2-methoxyphenol with fluoranesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 4-[(dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the required quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluoranesulfonate.
Wissenschaftliche Forschungsanwendungen
4-[(Dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 4-[(dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can enhance the compound’s solubility and stability. The fluoranesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. These interactions enable the compound to modulate various biochemical pathways and exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Dimethylaminopyridine (DMAP): A widely used catalyst in organic synthesis with similar nucleophilic properties.
4-[(Dimethylamino)methyl]-2-methoxyphenol: A precursor in the synthesis of the target compound with similar structural features.
2-Methoxy-5-[(phenylamino)methyl]phenol: Another related compound with comparable functional groups.
Uniqueness
4-[(Dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate is unique due to the presence of the fluoranesulfonate group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific applications where such properties are desired .
Eigenschaften
Molekularformel |
C10H14FNO4S |
|---|---|
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
4-[(dimethylamino)methyl]-1-fluorosulfonyloxy-2-methoxybenzene |
InChI |
InChI=1S/C10H14FNO4S/c1-12(2)7-8-4-5-9(10(6-8)15-3)16-17(11,13)14/h4-6H,7H2,1-3H3 |
InChI-Schlüssel |
ZIGSBZJVRVWRPX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CC(=C(C=C1)OS(=O)(=O)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(methoxymethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride](/img/structure/B15314717.png)
![2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate](/img/structure/B15314719.png)
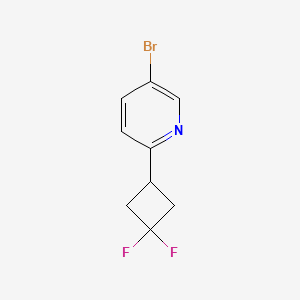
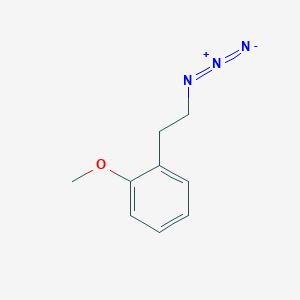
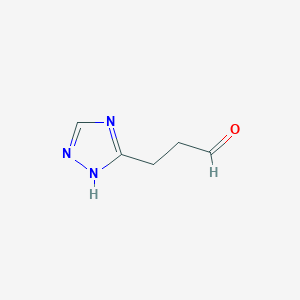
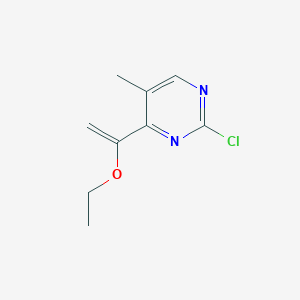

![7-Tert-butyl1-methyl9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1,7-dicarboxylate](/img/structure/B15314746.png)
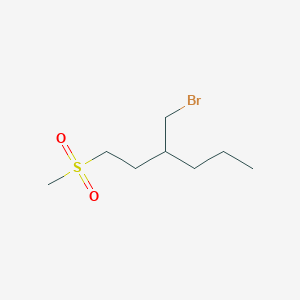
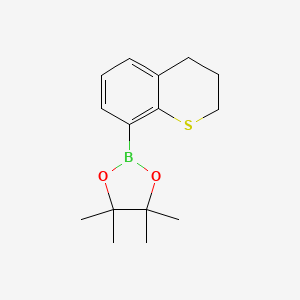
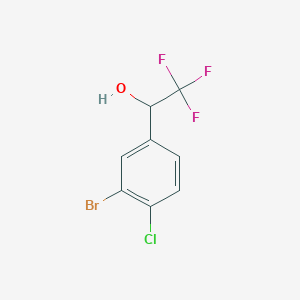
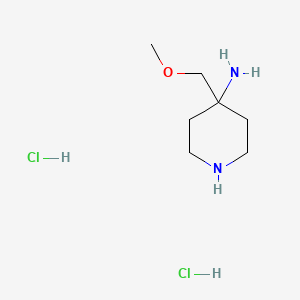
![3-(4-Methylphenyl)-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B15314793.png)
